![molecular formula C24H28N2O3S2 B2756539 Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate CAS No. 316359-92-9](/img/structure/B2756539.png)
Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate
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Description
Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate is a chemical compound with the molecular formula C24H28N2O3S2. It has a molecular weight of 456.62 .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight (456.62) and molecular formula (C24H28N2O3S2) . Unfortunately, other specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of complex quinoline derivatives, including those with specific substituents similar to Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate, involves intricate chemical reactions that yield compounds with potential biological activities. For instance, the synthesis of tetrahydro-pyridines and pyridines as antimycobacterial agents demonstrates the capability of such compounds to be crafted for targeting specific biological functions (Raju et al., 2010). Furthermore, the creation of dinuclear palladium complexes from related compounds highlights the structural versatility and potential for catalysis in polymerization processes (Siedle et al., 2007).
Potential Scientific Applications
The applications of compounds like Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate in scientific research extend into various domains, including organic synthesis and medicinal chemistry. For instance, the development of novel quinazolines as potential antimicrobial agents (Desai et al., 2007) underscores the importance of such compounds in designing new drugs. Moreover, the study on the synthesis of highly functionalized tetrahydro-pyridines and pyridines reveals their potential as potent antimycobacterial agents, indicating their significance in tackling infectious diseases (Raju et al., 2010).
properties
IUPAC Name |
ethyl 4-[(6-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-3-oxobutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3S2/c1-5-29-21(28)12-16(27)14-31-23-18(13-25)22(20-7-6-10-30-20)17-11-15(24(2,3)4)8-9-19(17)26-23/h6-7,10,15H,5,8-9,11-12,14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCOCZFFUZDJSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC2=C(CC(CC2)C(C)(C)C)C(=C1C#N)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-3-oxobutanoate |
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